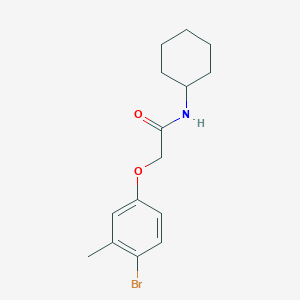![molecular formula C16H18N2O3 B5890032 2-[2-(diethylamino)-2-oxoethyl]-4-quinolinecarboxylic acid](/img/structure/B5890032.png)
2-[2-(diethylamino)-2-oxoethyl]-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(diethylamino)-2-oxoethyl]-4-quinolinecarboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(diethylamino)-2-oxoethyl]-4-quinolinecarboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol.
Formation of the Intermediate: The intermediate compound is formed by reacting the quinoline core with diethylamine and ethyl chloroformate under controlled conditions.
Final Product:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(diethylamino)-2-oxoethyl]-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Quinoline N-oxide: Formed through oxidation.
Hydroxyquinoline: Formed through reduction.
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2-[2-(diethylamino)-2-oxoethyl]-4-quinolinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(diethylamino)-2-oxoethyl]-4-quinolinecarboxylic acid involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Biological Effects: The compound’s effects are mediated through its ability to bind to specific targets and alter their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(dimethylamino)-2-oxoethyl]-4-quinolinecarboxylic acid
- 2-[2-(diethylamino)-2-oxoethyl]-4-isoquinolinecarboxylic acid
- 2-[2-(diethylamino)-2-oxoethyl]-4-naphthylcarboxylic acid
Uniqueness
2-[2-(diethylamino)-2-oxoethyl]-4-quinolinecarboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its diethylamino group and quinoline core make it particularly versatile for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-[2-(diethylamino)-2-oxoethyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-18(4-2)15(19)10-11-9-13(16(20)21)12-7-5-6-8-14(12)17-11/h5-9H,3-4,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKRGZXVMWXCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=NC2=CC=CC=C2C(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)ethyl]-2,4-dimethylbenzamide](/img/structure/B5889949.png)
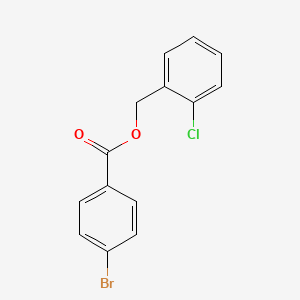
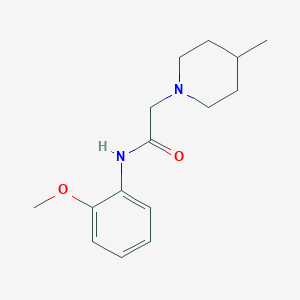
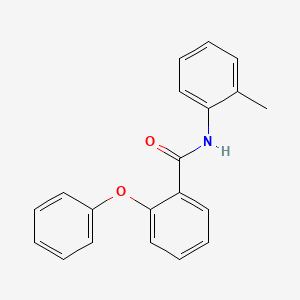

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5889991.png)
![N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5889996.png)
![4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]BENZOIC ACID](/img/structure/B5890001.png)
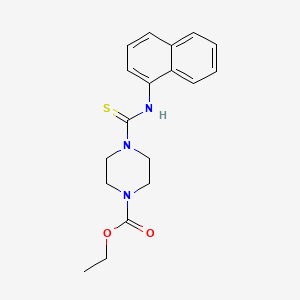
![2-methoxy-3-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5890028.png)
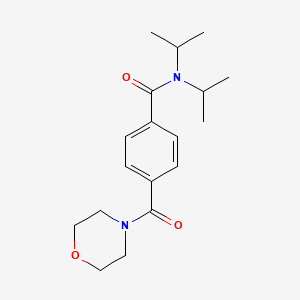
![1-[(4-methoxy-1-naphthyl)sulfonyl]piperidine](/img/structure/B5890041.png)
![methyl {[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5890058.png)
